4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-cyclohexyl-N-methylbenzenesulfonamide
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Description
4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-cyclohexyl-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H30N4O3S2 and its molecular weight is 498.66. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-cyclohexyl-N-methylbenzene-1-sulfonamide, has been found to have significant activity against Mycobacterium tuberculosis . It has been suggested that the compound interacts with the DprE1 target, which plays a crucial role in the survival and virulence of M. tuberculosis .
Mode of Action
The compound interacts with its targets, leading to changes in their functiontuberculosis . In addition, the compound has been found to have significant inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes, which are associated with Alzheimer’s disease .
Biochemical Pathways
The compound affects several biochemical pathways. In the case of M. tuberculosis, it interferes with the function of the DprE1 target, which is involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . In the context of Alzheimer’s disease, the compound inhibits the AChE and MAO-B enzymes, which play crucial roles in cholinergic signaling and monoamine metabolism, respectively .
Pharmacokinetics
The compound’s inhibitory effects against ache and mao-b enzymes suggest that it may have good bioavailability and can reach its targets effectively .
Result of Action
The compound’s action results in the inhibition of M. tuberculosis growth and the reduction of AChE and MAO-B activity . These effects could potentially lead to the alleviation of symptoms in tuberculosis and Alzheimer’s disease, respectively.
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-cyclohexyl-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S2/c1-27(20-7-3-2-4-8-20)34(31,32)21-13-11-19(12-14-21)24(30)28-15-17-29(18-16-28)25-26-22-9-5-6-10-23(22)33-25/h5-6,9-14,20H,2-4,7-8,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQKBEXLNYPFJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.